4-methyl-N-(3-phenylpropyl)aniline
Overview
Description
4-Methyl-N-(3-phenylpropyl)aniline is an organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . This compound is characterized by the presence of a methyl group attached to the benzene ring and a phenylpropyl group attached to the nitrogen atom. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 4-methyl-N-(3-phenylpropyl)aniline typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Industrial production methods often involve the use of palladium-catalyzed amination reactions, which are efficient and scalable .
Chemical Reactions Analysis
4-Methyl-N-(3-phenylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group.
Reduction: The nitro group can be reduced back to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction. Major products formed include nitro derivatives and substituted anilines .
Scientific Research Applications
4-Methyl-N-(3-phenylpropyl)aniline is used extensively in scientific research, particularly in:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In proteomics research to study protein interactions.
Industry: Used in the production of dyes and materials with conductive properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-phenylpropyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form a new bond. This interaction is facilitated by the electron-donating properties of the methyl and phenylpropyl groups .
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-(3-phenylpropyl)aniline include:
Aniline: The parent compound with a simpler structure.
N-Phenylpropylamine: Lacks the methyl group on the benzene ring.
4-Methylaniline: Lacks the phenylpropyl group .
This compound is unique due to the combination of the methyl and phenylpropyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-methyl-N-(3-phenylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZCNSJZRBAFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213856 | |
Record name | p-Toluidine, N-phenylpropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63980-34-7 | |
Record name | p-Toluidine, N-phenylpropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluidine, N-phenylpropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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